3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
Overview
Description
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the chloro and cyclopropyl groups in its structure enhances its chemical reactivity and potential for various applications.
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions .
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that these compounds likely interfere with essential biochemical pathways in pathogens, leading to their inhibition or death .
Pharmacokinetics
The properties of the oxadiazole ring structure suggest that these compounds may have good absorption and distribution characteristics due to their hydrogen bond acceptor properties .
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that these compounds likely lead to the inhibition or death of pathogens .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and cell division . The compound’s interactions with these enzymes can lead to enzyme inhibition, affecting the overall biochemical pathways within the cell. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to specific transcription factors, thereby affecting the transcription of target genes . These changes can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of thymidylate synthase by binding to its active site, preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . These interactions can also result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, while conjugation reactions with glutathione or glucuronic acid facilitate its elimination . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can be directed to the mitochondria, influencing mitochondrial function and cellular energy metabolism .
Preparation Methods
The synthesis of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylcarbonyl chloride with amidoxime in the presence of a base, followed by chlorination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-Amino-5-aryl-1,2,4-oxadiazole: Known for its biological activities and used in medicinal chemistry.
3-Phenyl-1,2,4-oxadiazole: Another derivative with significant applications in drug development.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-chloro-5-cyclopropyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROPSQMCIJGGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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